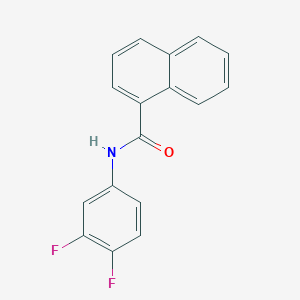

![molecular formula C14H11N3O2 B10965838 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10965838.png)

7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

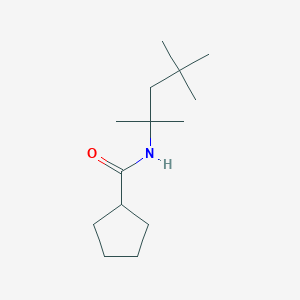

7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidin-2-carbonsäure ist eine heterocyclische Verbindung, die einen Pyrazolo[1,5-a]pyrimidin-Kern mit einer Carbonsäure-Funktion an der 2-Position und einem 4-Methylphenyl-Substituenten an der 7-Position aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidin-2-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 4-Methylphenylhydrazin mit Ethylacetoacetat zur Bildung des Zwischenprodukts Pyrazolderivats. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit Formamid umgesetzt, um den Pyrazolo[1,5-a]pyrimidin-Kern zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Mikrowellen-gestützter Synthese und anderer fortschrittlicher Techniken, um die Ausbeute zu erhöhen und die Reaktionszeiten zu verkürzen .

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe am Phenylring, was zur Bildung von Carbonsäuren oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe angreifen und diese in einen Alkohol oder einen Aldehyd umwandeln.

Gängige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

- Die Oxidation der Methylgruppe kann 7-(4-Carboxyphenyl)pyrazolo[1,5-a]pyrimidin-2-carbonsäure ergeben.

- Die Reduktion der Carbonsäuregruppe kann 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidin-2-methanol erzeugen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch die Hemmung spezifischer Enzyme und Proteine. So wurde gezeigt, dass sie die Cyclin-abhängige Kinase 2 (CDK2) hemmt, einen wichtigen Regulator des Zellzyklus. Die Hemmung erfolgt durch die Bindung an die aktive Stelle des Enzyms, wodurch dessen Interaktion mit Substraten verhindert wird und somit der Zellzyklusfortschritt gestoppt wird . Dieser Mechanismus ist besonders im Zusammenhang mit der Krebstherapie relevant, bei der unkontrollierte Zellproliferation ein Kennzeichen der Krankheit ist.

Ähnliche Verbindungen:

Pyrazolo[3,4-d]pyrimidin: Eine weitere heterocyclische Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substitutionsmustern.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Eine verwandte Verbindung mit einem zusätzlichen Triazolring, der mit dem Pyrimidin-Kern verschmolzen ist.

Einzigartigkeit: 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidin-2-carbonsäure ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das ihr verschiedene chemische und biologische Eigenschaften verleiht. Das Vorhandensein der 4-Methylphenylgruppe erhöht ihre Lipophilie, was möglicherweise ihre Bioverfügbarkeit und Interaktion mit biologischen Zielmolekülen verbessert. Darüber hinaus bietet die Carbonsäuregruppe einen Angriffspunkt für weitere Funktionalisierung, wodurch die Entwicklung von Derivaten mit maßgeschneiderten Eigenschaften ermöglicht wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the intermediate pyrazole derivative. This intermediate is then reacted with formamide under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

- Oxidation of the methyl group can yield 7-(4-carboxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

- Reduction of the carboxylic acid group can produce 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-methanol.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Industry: Used in the development of fluorescent probes and materials due to its photophysical properties.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The inhibition occurs through binding to the active site of the enzyme, preventing its interaction with substrates and thus halting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring fused to the pyrimidine core.

Uniqueness: 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the carboxylic acid group provides a handle for further functionalization, allowing for the development of derivatives with tailored properties.

Eigenschaften

Molekularformel |

C14H11N3O2 |

|---|---|

Molekulargewicht |

253.26 g/mol |

IUPAC-Name |

7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-6-7-15-13-8-11(14(18)19)16-17(12)13/h2-8H,1H3,(H,18,19) |

InChI-Schlüssel |

ZXYAFAQXEPSHQH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965820.png)

![N-cyclopentyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10965824.png)

![methyl 2-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10965840.png)

![ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965841.png)

![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10965849.png)